molecular formula C5H9F2NO B8211681 (4R)-3,3-difluorooxan-4-amine

(4R)-3,3-difluorooxan-4-amine

Cat. No.: B8211681
M. Wt: 137.13 g/mol
InChI Key: XUIYCWZNYHOCAI-SCSAIBSYSA-N
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Description

(4R)-3,3-Difluorooxan-4-amine is a fluorinated heterocyclic amine with the molecular formula C₅H₉F₂NO. Its structure consists of a six-membered oxane (tetrahydropyran) ring substituted with two fluorine atoms at the 3-position and an amine group at the 4-position, with the (4R) stereochemistry.

Properties

IUPAC Name

(4R)-3,3-difluorooxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-9-2-1-4(5)8/h4H,1-3,8H2/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYCWZNYHOCAI-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC([C@@H]1N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns: The target compound’s 3,3-difluoro substitution is distinct from mono-fluoro analogs like (3S,4R)-3-fluorooxan-4-amine HCl. Difluoro groups increase electronegativity and may enhance metabolic stability compared to mono-fluoro derivatives . 4-(2,4-Difluorophenyl)oxan-4-amine introduces a difluorophenyl group, which could enable π-π stacking interactions in protein binding, unlike aliphatic fluorine substitutions .

Stereochemistry :

  • The (4R) configuration in the target compound contrasts with (3S,4R) and (3R,4S) configurations in other analogs. Stereochemistry significantly impacts biological activity; for example, highlights how epimeric stereochemistry alters crystal packing and intermolecular interactions in related compounds .

Data Gaps: Limited information exists on the target compound’s melting point, solubility, or specific biological targets. By contrast, (3S,4R)-3-fluorooxan-4-amine HCl has well-documented stability but lacks application details .

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